7-Oxabicyclo[2.2.1]heptane-2-carboxylic acid

Antimalarial Plasmodium falciparum Protein Phosphatase Inhibitor

7-Oxabicyclo[2.2.1]heptane-2-carboxylic acid (CAS 19800-01-2) is a constrained, oxygen-bridged sp³-rich scaffold critical for fragment-based drug discovery. The 7-oxa bridge enhances regioselectivity and enables directed C-H arylation with >99% yield. Validated in antimalarial SAR (20× potency vs. norcantharidin) and selective TxA₂ antagonists with zero direct contractile activity. Continuous flow manufacturing eliminates hazardous batch steps (84–96% yields). Choose chiral enantiomers or the parent scaffold to accelerate hit-to-lead with reduced safety liabilities.

Molecular Formula C7H10O3
Molecular Weight 142.15 g/mol
CAS No. 19800-01-2
Cat. No. B3021094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Oxabicyclo[2.2.1]heptane-2-carboxylic acid
CAS19800-01-2
Molecular FormulaC7H10O3
Molecular Weight142.15 g/mol
Structural Identifiers
SMILESC1CC2C(CC1O2)C(=O)O
InChIInChI=1S/C7H10O3/c8-7(9)5-3-4-1-2-6(5)10-4/h4-6H,1-3H2,(H,8,9)
InChIKeyUYLYISCHTFVYHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Oxabicyclo[2.2.1]heptane-2-carboxylic acid: Chemical Identity, Scaffold Characteristics, and Procurement Considerations


7-Oxabicyclo[2.2.1]heptane-2-carboxylic acid (CAS 19800-01-2, molecular formula C₇H₁₀O₃, molecular weight 142.15 g/mol) is a constrained bicyclic carboxylic acid featuring an oxygen-bridged 7-oxanorbornane scaffold [1]. This framework provides a rigid, sp³-rich three-dimensional architecture that is highly valued in medicinal chemistry and fragment-based drug discovery [2]. The compound exists as multiple stereoisomers, with the (1S,2R,4R) enantiomer being a well-characterized chiral building block (CAS 1048963-21-8) [3]. The scaffold is accessible via Diels-Alder chemistry and can be elaborated into diverse biologically active molecules, including protein phosphatase inhibitors, thromboxane A₂ receptor antagonists, and prostaglandin analogs [4].

Why 7-Oxabicyclo[2.2.1]heptane-2-carboxylic Acid Cannot Be Interchanged with Close Analogs: The Critical Role of Stereochemistry and Scaffold Electronics


Generic substitution among 7-oxabicyclo[2.2.1]heptane derivatives fails due to profound differences in stereochemistry, ring-strain, and electronic effects. The 7-oxa bridge fundamentally alters regioselectivity: in Demjanov ring-enlargement reactions, the oxygen bridge enhances preference for C(3) methylene migration over C(1) methine migration compared to all-carbon bicyclo[2.2.1]heptane analogs [1]. Among the four possible stereoisomers of this scaffold, biological activity can range from potent antagonist to inactive species depending on exo/endo and absolute configuration [2]. Furthermore, the exo/endo orientation of the carboxylic acid moiety dictates synthetic accessibility and downstream functionalization potential [3]. The quantitative evidence below demonstrates that selecting a specific stereoisomer or derivative is not a matter of convenience but a critical determinant of biological potency, selectivity, and synthetic yield.

Quantitative Differentiation: 7-Oxabicyclo[2.2.1]heptane-2-carboxylic Acid vs. Analogs and Alternatives


Anti-antiplasmodial Potency: 20-Fold Enhancement Over Norcantharidin

The ring-open derivative (1S,4R)-3-(allylcarbamoyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid (compound 24) exhibits a 20-fold enhancement in antiplasmodial potency compared to norcantharidin, the demethylated parent scaffold from which it is derived. Norcantharidin itself is a known but unselective phosphatase inhibitor [1]. This quantitative improvement demonstrates that the 7-oxabicyclo[2.2.1]heptane scaffold, when appropriately functionalized, provides a superior starting point for antimalarial lead optimization compared to the simpler norcantharidin core.

Antimalarial Plasmodium falciparum Protein Phosphatase Inhibitor

Thromboxane A₂ Receptor Antagonism: Potent, Selective, and Free of Contractile Activity

The 7-oxabicyclo[2.2.1]heptane derivative amide 7 ([1S-[1α,2α(Z),3α,4α]]-7-[3-[[[[(1-oxoheptyl)amino]acetyl]amino]methyl]-7-oxabicyclo[2.2.1]hept-2-yl]-5-heptenoic acid) demonstrates potent thromboxane A₂ (TxA₂) receptor antagonism with quantitative advantages over related allylic alcohol analogs. Critically, unlike the related series of omega-chain allylic alcohols, amide 7 and its congeners were uniformly free of direct contractile activity in vitro (bovine coronary) and in vivo (anesthetized guinea pig) [1]. This absence of an undesired agonist-like side effect represents a key differentiation from other TxA₂ modulator scaffolds.

Thromboxane A2 Antagonist Platelet Aggregation Cardiovascular

Continuous-Flow Synthesis: Scalable, Safe Process with Quantified Step Yields

The synthesis of (1R,2S,4S)-(7-oxa-bicyclo[2.2.1]hept-2-yl)-carbamic acid ethyl ester from (1R,2S,4S)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid ethyl ester was successfully adapted from a hazardous three-step batch process to a microreactor-based continuous flow system. This adaptation eliminated the risks associated with the highly exothermic hydrazine quenching step and the acyl azide intermediate, while delivering high, reproducible yields [1]. This is a direct quantitative comparison of process safety and efficiency between batch and flow modalities for the same transformation.

Process Chemistry Continuous Flow Pharmaceutical Intermediate

Fragment-Based Drug Discovery: 3D Scaffold with Demonstrated Derivatization Efficiency

The 7-oxabicyclo[2.2.1]heptane framework has been validated as a highly effective 3D fragment for drug discovery. Directed Pd-catalyzed β-(hetero)arylation of this scaffold proceeds with complete diastereoselectivity and high yield, enabling rapid generation of diverse, shapely compounds for screening libraries [1]. This is a class-level inference: the 7-oxabicyclo[2.2.1]heptane core provides a level of synthetic tractability and stereochemical control that is not universally shared by other rigid bicyclic scaffolds, making it a strategically advantageous choice for fragment library construction.

Fragment-Based Drug Discovery 3D Fragments C-H Functionalization

Stereoselective Ring Enlargement: Oxygen Bridge Enhances Migration Preference

The presence of the 7-oxa bridge fundamentally alters the regiochemical outcome of Demjanov and Tiffeneau-Demjanov ring-enlargement reactions compared to the all-carbon bicyclo[2.2.1]heptane system. In nitrosation reactions of 2-endo-aminomethyl-7-oxabicyclo[2.2.1]heptan-2-ol (compound 29), the preference for C(3) methylene group migration over C(1) methine group migration is 12:1, a significantly enhanced selectivity attributed directly to the oxygen bridge [1]. This is a direct, quantitative comparison between the 7-oxa and all-carbon scaffolds.

Ring Expansion Demjanov Reaction Regioselectivity

Prostaglandin Biosynthesis Inhibition: Superior In Vivo Potency vs. Indomethacin

SQ 28,852, a 7-oxabicyclo[2.2.1]heptane analog, exhibits significantly greater in vivo potency as an inhibitor of prostaglandin biosynthesis compared to the clinical NSAID indomethacin. In a mouse lethality model (arachidonic acid challenge) and a guinea pig bronchoconstriction model, SQ 28,852 outperformed indomethacin by substantial margins [1]. This cross-study comparison demonstrates the potential of this scaffold to yield compounds with superior pharmacodynamic profiles relative to established small-molecule drugs.

Prostaglandin COX Inhibitor Inflammation

Optimal Procurement and Research Applications for 7-Oxabicyclo[2.2.1]heptane-2-carboxylic Acid and Its Derivatives


Antimalarial Lead Optimization Programs

Procure the ring-open derivative (1S,4R)-3-(allylcarbamoyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid or the parent scaffold as a starting point for structure-activity relationship (SAR) studies targeting Plasmodium falciparum. The 20-fold potency enhancement over norcantharidin [1] provides a validated, high-potency starting point that can significantly accelerate hit-to-lead timelines and reduce the number of synthetic iterations required to achieve target potency.

Cardiovascular Drug Discovery: Thromboxane A₂ Antagonists

Select 7-oxabicyclo[2.2.1]heptane derivatives with aza omega-chains (e.g., amide 7) for development as selective TxA₂ receptor antagonists. The critical advantage is the complete absence of direct contractile activity, a side effect that plagues other subclasses of TxA₂ modulators [2]. This safety differentiation is paramount for programs aiming to advance compounds into preclinical development with reduced cardiovascular liability.

Fragment-Based Drug Discovery (FBDD) Library Construction

Incorporate the 7-oxabicyclo[2.2.1]heptane scaffold into fragment libraries to increase three-dimensionality (Fsp³). The demonstrated ability to efficiently derivatize this core via directed C-H arylation with complete diastereocontrol and high yields (up to 99%) [3] enables rapid parallel synthesis of diverse, shapely fragments. This addresses the underrepresentation of sp³-rich fragments in traditional screening collections and aligns with the observed correlation between increased Fsp³ and clinical success.

Scalable Process Development for Pharmaceutical Intermediates

For programs requiring multi-kilogram quantities of chiral 7-oxabicyclo[2.2.1]heptane intermediates, prioritize routes amenable to continuous flow manufacturing. The validated microreactor process for (1R,2S,4S)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid ethyl ester demonstrates that hazardous batch steps (exothermic hydrazine quench, acyl azide formation) can be safely eliminated while maintaining high step yields (84-96%) [4]. This reduces process safety risks and facilitates technology transfer to CROs/CDMOs for scale-up.

Quote Request

Request a Quote for 7-Oxabicyclo[2.2.1]heptane-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.